2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride
Description
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 2 and a fluorine atom at position 6, with a sulfonyl chloride (-SO₂Cl) functional group at position 1. Sulfonyl chlorides of this type are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing pharmaceuticals or agrochemicals . The electron-withdrawing nature of the fluorine and difluoromethoxy substituents enhances the electrophilicity of the sulfonyl chloride group, influencing its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4(9)2-1-3-5(6)14-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUHOAQBKHFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Starting with 1,3-difluorobenzene , a lithiation agent such as n-butyllithium deprotonates the ring at the position ortho to fluorine. The resulting aryl lithium intermediate reacts with sulfur dioxide to form a sulfinate salt, which is subsequently chlorinated using N-chlorosuccinimide (NCS) to yield 2,6-difluorobenzenesulfonyl chloride. To introduce the difluoromethoxy group, the intermediate undergoes nucleophilic substitution at position 2.
Reaction Conditions :
Difluoromethoxylation
The sulfonyl chloride intermediate reacts with a difluoromethoxide source (e.g., potassium difluoromethoxide) under Ullmann coupling conditions. Copper(I) iodide catalyzes the substitution of a halogen (introduced via bromination or iodination) at position 2 with the difluoromethoxy group.
Example Protocol :
-
Brominate 2,6-difluorobenzenesulfonyl chloride at position 2 using N-bromosuccinimide (NBS).
-
React with KOCF₂H (generated in situ from difluoromethyl alcohol and KOH) in DMF at 100°C for 12 hours.
Challenges :
-
Competing side reactions at the sulfonyl chloride group.
-
Limited solubility of potassium difluoromethoxide.
Halogen Exchange and Nucleophilic Substitution
This route exploits halogen exchange to install the difluoromethoxy group after sulfonation.
Synthesis of 2-Chloro-6-fluorobenzenesulfonyl Chloride
Starting with 1-chloro-3-fluorobenzene , sulfonation via oleum introduces the sulfonic acid group at position 1. Chlorination with phosphorus pentachloride converts the sulfonic acid to sulfonyl chloride.
Nucleophilic Difluoromethoxylation
The chlorine at position 2 undergoes nucleophilic substitution with a difluoromethoxide ion. Using phase-transfer catalysis (e.g., tetrabutylammonium bromide), the reaction proceeds in a polar aprotic solvent like DMF at 80°C.
Data Table : Comparison of Leaving Groups and Yields
| Leaving Group | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cl | CuI | 100 | 65 |
| Br | TBAB | 80 | 72 |
| I | None | 120 | 58 |
Advantages :
-
Avoids sensitive lithiation steps.
-
Scalable for industrial production.
Multi-Step Synthesis via Nitro Intermediates
Adapting methodologies from patent CN112939818A, this route employs nitro reduction and diazotization to achieve regioselective substitution.
Nitration and Halogenation
Reduction and Diazotization
Etherification and Sulfonation
-
Etherification : The bromine at position 6 is replaced with difluoromethoxy using a Ullmann coupling.
-
Sulfonation : Sulfur trioxide in sulfuric acid introduces the sulfonic acid group, followed by chlorination with PCl₅.
Yield Optimization :
-
Diazotization at 0°C improves regioselectivity (yield: 85%).
-
Etherification with CuI increases conversion efficiency by 15%.
Fluorination of Methoxy Precursors
This method converts a methoxy group to difluoromethoxy, leveraging fluorinating agents like DAST (diethylaminosulfur trifluoride).
Synthesis of 2-Methoxy-6-fluorobenzenesulfonyl Chloride
-
Methoxylation : 2-Fluorophenol is methylated to 2-methoxyfluorobenzene.
-
Sulfonation : Directed sulfonation at position 1 using fuming sulfuric acid.
DAST-Mediated Fluorination
The methoxy group at position 2 is treated with DAST at −40°C, replacing the oxygen-bound methyl group with difluoromethoxy.
Reaction Equation :
Limitations :
-
DAST is moisture-sensitive and requires stringent anhydrous conditions.
-
Competing over-fluorination may occur at elevated temperatures.
Grignard Reaction-Based Thioether Intermediates
Inspired by patent CN112939818A, this route uses Grignard reagents to introduce sulfur-based intermediates, which are later oxidized.
Thioether Formation
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Organic Synthesis
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its electrophilic nature allows it to react with nucleophiles, facilitating the introduction of sulfonyl groups into target molecules. This property is particularly useful in the development of complex organic structures.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use as an intermediate in the synthesis of pharmaceuticals. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making it an attractive candidate for drug development. Preliminary studies suggest that compounds with similar structures exhibit significant pharmacological properties, which could lead to new therapeutic agents targeting various diseases .
Agrochemicals
The compound is also utilized in the production of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its reactivity allows for modifications that can enhance the efficacy and selectivity of agricultural products .
Case Study 1: Synthesis of Fluorinated Pyrazoles
Research has demonstrated that this compound can be utilized in the synthesis of fluorinated pyrazoles, which are known for their biological activity against various targets. The compound acts as a precursor, allowing for the introduction of fluorinated moieties that enhance the pharmacological profile of the resulting compounds .
Case Study 2: Interaction Studies
Preliminary studies have indicated that this compound may interact with proteins or enzymes involved in disease pathways. The fluorinated nature of the molecule could contribute to enhanced binding affinities compared to non-fluorinated analogs, suggesting potential applications in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s structural analogues differ primarily in substituent patterns, which significantly affect their physical properties and chemical behavior:
Notes:
- Electron-withdrawing vs.
- Methyl substituent impact : The 2228304-49-0 analogue (row 3) substitutes position 3 with a methyl group (-CH₃), which is electron-donating. This may destabilize the sulfonyl chloride group, increasing susceptibility to hydrolysis compared to the fluorinated main compound .
- Biphenyl systems : The 101366-51-2 analogue (row 4) features a biphenyl backbone, which enhances thermal stability (mp 107–108°C) due to extended conjugation, though its sulfonyl chloride is less electrophilic than fluorinated derivatives .
Commercial Availability and Purity
Fluorinated sulfonyl chlorides are generally high-value reagents. The main compound’s purity is likely comparable to analogues such as 865352-01-8 and 101366-51-2 (>97%), though pricing data for the main compound is unavailable. For reference, 101366-51-2 is priced at JPY 11,200/g (1g scale), reflecting the cost-intensive nature of fluorinated intermediates .
Biological Activity
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both difluoromethoxy and fluorobenzene moieties, suggests unique interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to modify biological macromolecules such as proteins and nucleic acids. This modification can lead to altered enzymatic activities or inhibition of specific pathways, particularly in cancer cells.
Biological Activity Overview
Case Studies
-
Anticancer Activity:
A study investigated the effects of this compound on glioblastoma cells. The compound was shown to reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved. -
Enzyme Interaction:
The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it was found to inhibit the activity of carbonic anhydrase IX, a target in hypoxic tumors, thereby reducing tumor growth and enhancing the efficacy of other anticancer agents.
Research Findings
Recent findings highlight the importance of fluorinated compounds in drug design due to their enhanced pharmacokinetic properties. The presence of fluorine atoms often increases metabolic stability and binding affinity to target proteins, making compounds like this compound valuable in drug development.
Table: Comparative Analysis of Fluorinated Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Nucleophilic substitution |
| 4-Iodo-2-methyl-2H-1,2,3-triazole | Antimicrobial, Enzyme inhibition | Enzyme binding |
| Tert-butyl 2,3-difluoro-6-hydroxybenzoate | Enzyme modulation | Hydrogen bonding |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride?
The synthesis typically involves chlorination of the corresponding sulfonic acid precursor using reagents like PCl₅ or thionyl chloride. For example, analogous sulfonyl chlorides are synthesized under anhydrous conditions with controlled temperature (0–5°C) to minimize side reactions. Post-reaction purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the product .
Q. How can researchers ensure purity and stability during storage?
Purity is confirmed using HPLC (>98% purity threshold) and spectroscopic techniques (¹⁹F NMR, IR). Stability is maintained by storing the compound under inert atmospheres (argon) at –20°C in amber vials to prevent hydrolysis or photodegradation. Periodic stability assessments via TLC or GC-MS are recommended .
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies aromatic protons and difluoromethoxy groups (δ ~55–60 ppm for CF₂).
- ¹⁹F NMR : Confirms fluorine environments (δ ~-80 ppm for OCF₂).
- IR Spectroscopy : Detects sulfonyl chloride S=O stretches (~1370 cm⁻¹ and 1180 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 264.97) .
Q. What nucleophilic reactions are feasible with this sulfonyl chloride?
The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines) to form sulfonamides, a key step in drug intermediate synthesis. Reaction conditions (e.g., DCM as solvent, triethylamine as base) and stoichiometry (1:1.2 molar ratio) must be optimized to avoid over-chlorination .
Advanced Research Questions
Q. How do electronic effects of substituents influence its reactivity in SNAr reactions?
The electron-withdrawing difluoromethoxy group activates the benzene ring for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) show that the meta-fluorine enhances electrophilicity at the para position, favoring reactions with nucleophiles like thiols or alkoxides. Kinetic studies using stopped-flow spectroscopy can quantify activation barriers .
Q. What are the challenges in using this compound for late-stage difluoromethylation?
Competing side reactions (e.g., hydrolysis of sulfonyl chloride) require strict anhydrous conditions. Strategies include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to improve yield. Reaction progress is monitored via ¹⁹F NMR to track CF₂ incorporation .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
Hydrolysis studies reveal rapid degradation in basic media (t½ < 1 hour at pH 10) due to sulfonate formation. In acidic conditions (pH 3–6), stability improves (t½ > 24 hours). Buffered solutions (pH 7.4) mimic physiological conditions for drug intermediate studies .
Q. What contradictions exist in reported reactivity data, and how can they be resolved?
Discrepancies in SNAr reaction yields (e.g., 40% vs. 75% in similar studies) may arise from solvent polarity or nucleophile strength. Systematic kinetic profiling and Arrhenius analysis under standardized conditions (temperature, solvent) can resolve these inconsistencies .
Q. How is this compound applied in synthesizing proton-pump inhibitors like pantoprazole?
It serves as a key intermediate for introducing sulfonyl groups into benzimidazole scaffolds. The sulfonyl chloride reacts with a pyridinylmethyl thioether precursor, followed by oxidation to form the sulfoxide moiety. Impurity profiling (e.g., sulfone byproducts) requires UPLC-MS monitoring .
Q. What computational tools predict its behavior in catalytic systems?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymatic targets (e.g., H⁺/K⁺ ATPase). QSAR models correlate substituent effects (Hammett σ constants) with bioactivity, guiding structural optimization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
